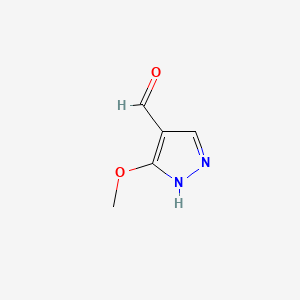

3-Methoxy-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methoxy-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C5H6N2O . It has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da .

Synthesis Analysis

The synthesis of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been reported in several studies . For instance, one study describes the synthesis of this compound via the Vilsmeier-Haack reaction . Another study reports the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of “3-Methoxy-1H-pyrazole-4-carbaldehyde” has been thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .Chemical Reactions Analysis

The chemical reactions involving “3-Methoxy-1H-pyrazole-4-carbaldehyde” have been studied. For example, it has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methoxy-1H-pyrazole-4-carbaldehyde” include a density of 1.238±0.06 g/cm3 (Predicted), a melting point of 107-108.5°C, a boiling point of 295.9±20.0 °C (Predicted), a flash point of 137.2°C, and a refractive index of 1.598 .Scientific Research Applications

Synthesis of Quinolinyl Chalcones : A study by Prasath et al. (2015) demonstrated the synthesis of quinolinyl chalcones containing a pyrazole group, showing promising anti-microbial properties and moderate anti-oxidant activity (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Antimicrobial and Antioxidant Activities : Gurunanjappa et al. (2017) synthesized derivatives of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, which exhibited good in vitro antimicrobial activities and strong free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Triazole Conjugated Pyrazole Chalcones : Rupireddy, Chittireddy, and Dongamanti (2019) focused on synthesizing triazole conjugated pyrazole chalcones, highlighting the versatility of pyrazole-4-carbaldehyde in the synthesis of complex organic compounds (Rupireddy, Chittireddy, & Dongamanti, 2019).

Antioxidant and Anti-Inflammatory Activity : Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities, showing significant results (Sudha, Subbaiah, & Mahalakshmi, 2021).

5α-Reductase and Aromatase Inhibitors : El-Naggar et al. (2020) used pyrazole-4-carbaldehyde as a starting material to synthesize inhibitors of 5α-reductase and aromatase, demonstrating the compound's potential in the development of new pharmaceutical agents (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).

Chitosan Schiff Bases with Antimicrobial Activity : Hamed et al. (2020) synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including 1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating antimicrobial activity against various bacterial and fungal strains (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Mechanism of Action

The mechanism of action of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been explored in some studies. For instance, molecular docking studies have been conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methoxy-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCWQGXDMIFQHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)